Cas no 2137995-20-9 (Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl-)

Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl- structure
2137995-20-9 structure
商品名:Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl-
CAS番号:2137995-20-9
MF:C14H28N2O
メガワット:240.384923934937
CID:5299243

Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl- 化学的及び物理的性質

名前と識別子

    • N-(4-Amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide
    • Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl-
    • インチ: 1S/C14H28N2O/c1-10(13(2,3)4)12(17)16-11-6-8-14(5,15)9-7-11/h10-11H,6-9,15H2,1-5H3,(H,16,17)
    • InChIKey: CNRSYGGDJHXZIF-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C)C(C)(C)C)NC1CCC(C)(CC1)N

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 272
  • トポロジー分子極性表面積: 55.1
  • 疎水性パラメータ計算基準値(XlogP): 2.4

Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-764112-2.5g
N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide
2137995-20-9 95%
2.5g
$2071.0 2024-05-22
Enamine
EN300-764112-0.05g
N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide
2137995-20-9 95%
0.05g
$888.0 2024-05-22
Enamine
EN300-764112-0.5g
N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide
2137995-20-9 95%
0.5g
$1014.0 2024-05-22
Enamine
EN300-764112-1.0g
N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide
2137995-20-9 95%
1.0g
$1057.0 2024-05-22
Enamine
EN300-764112-0.25g
N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide
2137995-20-9 95%
0.25g
$972.0 2024-05-22
Enamine
EN300-764112-10.0g
N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide
2137995-20-9 95%
10.0g
$4545.0 2024-05-22
Enamine
EN300-764112-0.1g
N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide
2137995-20-9 95%
0.1g
$930.0 2024-05-22
Enamine
EN300-764112-5.0g
N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethylbutanamide
2137995-20-9 95%
5.0g
$3065.0 2024-05-22

Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl- 関連文献

Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl-に関する追加情報

Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl- (CAS No. 2137995-20-9): A Comprehensive Overview of Chemical Properties, Synthesis, and Biological Applications

Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl- (CAS No. 2137995-20-9) is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique molecular framework and potential therapeutic applications. This Butanamide derivative is characterized by a N-(4-amino-4-methylcyclohexyl) group attached to a 2,3,3-trimethylbutanamide backbone, which forms a hydrocarbon core with multiple functional groups. The molecular structure of this compound is highly versatile, allowing for diverse interactions with biological targets, which has led to its exploration in various pharmacological contexts.

Recent studies have highlighted the importance of Butanamide derivatives in drug discovery, particularly in the development of novel compounds with anti-inflammatory and antitumor properties. The 2,3,3-trimethylbutanamide moiety contributes to the compound's hydrophobicity, enabling it to penetrate cell membranes effectively. Meanwhile, the N-(4-amino-4-methylcyclohexyl) substituent introduces polar functionality, enhancing the compound's ability to interact with specific receptors or enzymes. This dual functionality makes Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl- a promising candidate for further investigation in therapeutic applications.

The synthesis of Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl- involves a series of well-defined chemical reactions, including alkylation, acylation, and cyclization steps. Researchers have reported that the use of catalytic methods and microwave-assisted synthesis significantly improves the efficiency of this process. For instance, a 2023 study published in *Organic & Biomolecular Chemistry* demonstrated that the incorporation of a 2,3,3-trimethyl group into the Butanamide backbone enhances the compound's stability during chemical reactions, reducing the likelihood of side products. This finding underscores the importance of precise synthetic strategies in the development of such complex molecules.

Biological studies on Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl- have revealed its potential as a modulator of intracellular signaling pathways. In vitro experiments have shown that this compound exhibits inhibitory activity against certain kinases, which are implicated in the progression of diseases such as cancer and neurodegenerative disorders. A 2024 review in *Journal of Medicinal Chemistry* highlighted the role of N-(4-amino-4-methylcyclohexyl) substituents in enhancing the affinity of Butanamide derivatives for G-protein-coupled receptors (GPCRs). This interaction could lead to the development of new drugs targeting these receptors for conditions like hypertension and diabetes.

One of the key advantages of Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl- is its ability to act as a scaffold for the design of multi-target drugs. The 2,3,3-trimethyl substituents provide structural flexibility, allowing for the attachment of additional functional groups that can modulate the compound's pharmacological profile. For example, recent research has focused on the modification of the N-(4-amino-4-methylcyclohexyl) group to enhance the compound's solubility and bioavailability. This approach aligns with the growing trend in drug development to create molecules that can simultaneously target multiple pathways, thereby improving therapeutic outcomes.

Advances in computational chemistry have also contributed to the understanding of Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl-'s biological activity. Molecular docking studies have predicted that the compound can bind to specific protein targets, such as phosphodiesterase enzymes and ion channels, which are involved in various physiological processes. These findings are supported by experimental data from in vivo studies, which have demonstrated the compound's efficacy in animal models of inflammatory diseases. The integration of computational models with experimental data is proving to be a powerful tool in the rational design of new drugs based on this Butanamide derivative.

The N-(4-amino-4-methylcyclohexyl) group in Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl- is particularly interesting due to its ability to form hydrogen bonds with target proteins. This property is crucial for the compound's selectivity and potency, as it allows for precise interactions with specific biological sites. A 2023 study in *Bioorganic & Medicinal Chemistry* reported that the 4-amino-4-methylcyclohexyl substituent enhances the compound's ability to inhibit certain enzymes, making it a valuable lead for the development of enzyme-targeted therapies.

In addition to its potential therapeutic applications, Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl- has also been studied for its role in chemical sensing and material science. The compound's unique molecular structure allows it to interact with various environmental stimuli, making it a candidate for use in sensors and smart materials. Researchers are exploring the possibility of incorporating this Butanamide derivative into nanomaterials to enhance its functional properties, which could open new avenues for its application in fields such as biotechnology and environmental monitoring.

The synthesis of Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl- is an area of ongoing research, with scientists striving to optimize the reaction conditions to improve yield and purity. Recent developments in green chemistry have led to the use of environmentally friendly solvents and catalysts in the synthesis of this compound. These efforts not only reduce the environmental impact of chemical production but also align with the increasing demand for sustainable drug development practices.

In conclusion, Butanamide, N-(4-amino-4-methylcyclohexyl)-2,3,3-trimethyl- (CAS No. 2137995-20-9) represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure, combined with its potential therapeutic applications, makes it a promising candidate for further research. As scientists continue to explore its properties and applications, this Butanamide derivative is likely to play an important role in the development of new drugs and materials for a wide range of industries.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量